molecular formula C22H18O4 B11610727 3-(4-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one

3-(4-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one

Cat. No.: B11610727
M. Wt: 346.4 g/mol
InChI Key: VHDIAFFKCBYTSC-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of furochromenes, which are known for their diverse biological activities.

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of key intermediates, followed by cyclization and functional group modifications. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Industrial production methods may involve optimization of these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-(4-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved are still under investigation, but they are believed to be related to its structural features and functional groups.

Comparison with Similar Compounds

3-(4-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H18O4

Molecular Weight

346.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-7-methyl-3,10-dioxatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),4,7,12(16)-pentaen-11-one

InChI

InChI=1S/C22H18O4/c1-12-10-18-20(15-4-3-5-16(15)22(23)26-18)21-19(12)17(11-25-21)13-6-8-14(24-2)9-7-13/h6-11H,3-5H2,1-2H3

InChI Key

VHDIAFFKCBYTSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=CO4)C5=CC=C(C=C5)OC

Origin of Product

United States

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